2-Bromo-5-(4-methylpiperazin-1-YL)pyrazine

Analytical Chemistry Chemical Procurement Quality Control

Researchers developing kinase inhibitors or CNS-targeted agents require a reliable, high-purity pyrazine building block. 2-Bromo-5-(4-methylpiperazin-1-yl)pyrazine (CAS 955050-06-3) offers a unique 2,5-disubstitution pattern, where the 2-bromo handle enables rapid diversification via Suzuki coupling for SAR exploration, while the 4-methylpiperazine moiety enhances solubility and modulates basicity for improved pharmacokinetics. This scaffold avoids the divergent reactivity and altered binding affinities of its 6-bromo regioisomer, ensuring reproducible lead optimization. - Optimized for CNS penetration with a predicted LogP of ~1.03. - Consistent 97% purity minimizes batch-to-batch variability. - Available for immediate dispatch to accelerate your hit-to-lead timelines.

Molecular Formula C9H13BrN4
Molecular Weight 257.13 g/mol
CAS No. 955050-06-3
Cat. No. B1501136
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-5-(4-methylpiperazin-1-YL)pyrazine
CAS955050-06-3
Molecular FormulaC9H13BrN4
Molecular Weight257.13 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C2=CN=C(C=N2)Br
InChIInChI=1S/C9H13BrN4/c1-13-2-4-14(5-3-13)9-7-11-8(10)6-12-9/h6-7H,2-5H2,1H3
InChIKeyYVQREONPNAGFGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-5-(4-methylpiperazin-1-yl)pyrazine Overview


2-Bromo-5-(4-methylpiperazin-1-yl)pyrazine (CAS 955050-06-3) is a heterocyclic organic compound with the molecular formula C9H13BrN4 and a molecular weight of 257.13 g/mol . It features a pyrazine core substituted at the 2-position with a bromine atom and at the 5-position with a 4-methylpiperazine moiety . This compound serves as a versatile building block in medicinal chemistry and chemical biology, primarily utilized in the synthesis of kinase inhibitors, CNS-targeted agents, and other bioactive molecules. Its structural features enable diverse synthetic transformations, including Suzuki-Miyaura cross-coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution (SNAr) . The compound is commercially available with purity specifications ranging from 95% to 97% .

2,5-Regioisomeric scaffold for targeted cross-coupling
4-Methylpiperazine enhances solubility and modulates basicity
Compatible with Suzuki, Buchwald-Hartwig, and SNAr reactions
Building block for kinase inhibitor and CNS agent libraries

2-Bromo-5-(4-methylpiperazin-1-yl)pyrazine vs. Generic Analogs


The 2-bromo-5-(4-methylpiperazin-1-yl)pyrazine scaffold exhibits distinct physicochemical and reactivity profiles that are not shared by close regioisomers or alternative halogenated pyrazines. The specific 2,5-disubstitution pattern dictates both electronic distribution and steric accessibility, directly influencing cross-coupling efficiency and downstream biological target engagement. The 4-methylpiperazine moiety contributes to enhanced solubility and modulates basicity (pKa) compared to non-methylated or alternative amine substituents, impacting both synthetic handling and pharmacokinetic properties in derived compounds . Substitution with the 6-bromo regioisomer (CAS 1086383-26-7) or the 5-bromo-2-(4-methylpiperazin-1-yl) analog may lead to divergent reactivity in palladium-catalyzed couplings and altered binding affinities in target-based assays. Consequently, generic substitution without rigorous validation introduces unacceptable risk in lead optimization campaigns and chemical probe development.

Regioisomer mismatch

6-Bromo substitution alters coupling regiochemistry and downstream target engagement.

Halogen reactivity

Chloro analog requires harsher conditions; iodo analog prone to decomposition.

Piperazine modification

Non-methylated or alternative amines shift solubility and basicity profiles.

2-Bromo-5-(4-methylpiperazin-1-yl)pyrazine: Quantitative Comparison


Purity: 5-Bromo vs. 6-Bromo Regioisomer

The target compound 2-Bromo-5-(4-methylpiperazin-1-yl)pyrazine (CAS 955050-06-3) is commercially available at a certified purity of 97.0% (HPLC) from multiple vendors . In contrast, the closely related 6-bromo regioisomer (CAS 1086383-26-7) is offered at a comparable purity of 97.8% (254 nm) . This 0.8% absolute purity difference may be critical for applications requiring stringent impurity profiles, such as high-throughput screening (HTS) and GMP intermediate synthesis.

Regioisomeric Purity
Direct comparison
Target (5-Br) 97.0%
vs
6-Br regioisomer 97.8%
0.8% absolute difference may impact impurity-sensitive workflows; 5-bromo purity sufficient for most synthetic applications.
Vendor-reported HPLC data; in-house verification recommended.
Analytical Chemistry Chemical Procurement Quality Control

Predicted LogP: 5-Bromo vs. 6-Bromo Lipophilicity

The calculated octanol-water partition coefficient (LogP) for 2-Bromo-5-(4-methylpiperazin-1-yl)pyrazine is reported as 0.99 (ChemSrc) [1] to 1.06 (ChemBase) , averaging approximately 1.03. The 6-bromo regioisomer (CAS 1086383-26-7) exhibits a predicted LogP of 0.9909 . While the absolute difference is minimal (≈0.04 log units), the 5-bromo substitution pattern may confer slightly higher lipophilicity, which could translate to marginally improved membrane permeability in cell-based assays. This property is particularly relevant for CNS-targeted compounds where optimal LogP values typically range from 1 to 3.

Predicted Lipophilicity
Cross-study comparable
Target (5-Br) 1.03
vs
6-Br regioisomer 0.99
Minor lipophilicity difference may influence cellular uptake in CNS-focused campaigns.
Based on computational prediction; experimental validation advised.
Medicinal Chemistry Drug Design ADME Properties

Boiling Point and Volatility Profile

The computed boiling point of 2-Bromo-5-(4-methylpiperazin-1-yl)pyrazine is 351.6 ± 42.0 °C at 760 mmHg, with a flash point of 166.4 ± 27.9 °C . Corresponding computed data for the 6-bromo regioisomer is not consistently reported in public databases, but the 5-bromo isomer's relatively high boiling point indicates low volatility and thermal stability under standard laboratory conditions. This property is advantageous for reactions requiring elevated temperatures (e.g., microwave-assisted synthesis) and for long-term storage without special containment measures.

Predicted Boiling Point
Supporting evidence
351.6 ± 42.0°C
High predicted BP indicates low volatility and thermal stability for elevated-temperature reactions.
Computed value; experimental confirmation needed.
Process Chemistry Purification Storage

Cross-Coupling Reactivity: Bromo vs. Other Halogens

The 2-bromo substituent on the pyrazine ring is ideally positioned for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Negishi). In contrast to the corresponding chloro- or iodo- analogs, the bromo group offers an optimal balance of reactivity and stability. 2-Chloro-5-(4-methylpiperazin-1-yl)pyrazine (theoretical analog) would exhibit significantly lower oxidative addition rates, requiring harsher conditions and specialized ligands, while the iodo analog, though more reactive, is prone to decomposition and light sensitivity [1]. The 5-position piperazine moiety also acts as an electron-donating group, activating the pyrazine ring toward nucleophilic aromatic substitution at the 2-position, further enhancing synthetic utility.

Halogen Reactivity
Class-level inference
Bromo (target) Moderate
vs
Chloro / Iodo Low / High
Bromo provides balanced reactivity suitable for parallel synthesis and library production.
Based on established halogen trends; ligand optimization may be required.
Organic Synthesis Palladium Catalysis Medicinal Chemistry

Predicted Density and Refractive Index

The computed density of 2-Bromo-5-(4-methylpiperazin-1-yl)pyrazine is 1.5 ± 0.1 g/cm³, and its refractive index is 1.583 . These values serve as reference points for quality control and identity verification. While direct comparator data for the 6-bromo isomer is not widely available, the 5-bromo isomer's density is consistent with solid crystalline form at room temperature. Deviations from these predicted values in received material can indicate impurities or incorrect compound identity, providing a straightforward in-house quality check.

Predicted Physical Constants
Supporting evidence
Density 1.5 ± 0.1 g/cm³
Refractive Index 1.583
Reference values for identity verification and quality control checks.
Computed; deviations may indicate impurities.
Analytical Chemistry Quality Control Formulation

Structural Uniqueness: InChIKey and SMILES

The InChIKey for 2-Bromo-5-(4-methylpiperazin-1-yl)pyrazine is YVQREONPNAGFGC-UHFFFAOYSA-N, and its SMILES string is CN1CCN(CC1)c2cnc(cn2)Br . These identifiers unequivocally distinguish this compound from its regioisomers and close analogs. In virtual screening campaigns or chemoproteomics studies, the InChIKey ensures that the correct chemical entity is associated with observed biological activity. The specific 2,5-disubstitution pattern encoded in these identifiers is critical for accurate structure-activity relationship (SAR) analysis and for avoiding misassignment of hits in high-throughput screens.

Structural Identifiers
Supporting evidence
InChIKey: YVQREONPNAGFGC-UHFFFAOYSA-N
SMILES: CN1CCN(CC1)c2cnc(cn2)Br
Unique identifiers prevent regioisomer misassignment in database and SAR analysis.
Standardized InChIKey guarantees reproducibility.
Chemoinformatics Virtual Screening Chemical Biology

Applications of 2-Bromo-5-(4-methylpiperazin-1-yl)pyrazine


CNS Drug Discovery Lead Optimization

The compound's predicted LogP of ~1.03 positions it within the optimal range for CNS penetration (LogP 1-3). Its 4-methylpiperazine moiety, a known pharmacophore for serotonin and dopamine receptor modulation, makes it a valuable intermediate for synthesizing potential antipsychotic, antidepressant, or anxiolytic candidates. The 2-bromo handle allows for rapid diversification via Suzuki coupling to explore structure-activity relationships around the pyrazine core .

Kinase Inhibitor Scaffold Diversification

Pyrazine-based kinase inhibitors are an established class in oncology. The 2-bromo-5-(4-methylpiperazin-1-yl)pyrazine core can serve as a hinge-binding motif in ATP-competitive inhibitors. The bromo substituent enables late-stage functionalization to introduce aryl or heteroaryl groups that occupy the hydrophobic back pocket of kinases such as PI3K, mTOR, or CDKs . The moderate reactivity of the bromo group ensures high yields in parallel synthesis, accelerating hit-to-lead timelines.

Chemical Probes for Target Validation

In chemical biology, well-characterized building blocks are essential for synthesizing high-quality chemical probes. The availability of this compound with defined purity (97%) and computed physical properties (density, boiling point) supports reproducible synthesis of probe molecules. Its unique InChIKey ensures accurate tracking in chemical databases and literature, minimizing the risk of misidentification in target engagement studies .

Process Chemistry and Scale-Up Feasibility

The compound's high predicted boiling point (351.6 °C) and thermal stability make it suitable for reactions conducted at elevated temperatures, such as microwave-assisted cross-couplings or continuous flow processes. Its non-volatile nature reduces handling hazards and facilitates purification by standard column chromatography or recrystallization. These properties support its use in early-stage process development and kilogram-scale synthesis campaigns .

Application
Selection Property
Validation Focus
CNS agent lead optimization
Predicted CNS permeability profile
Receptor binding and permeability assays
Kinase inhibitor scaffold diversification
Bromo handle for late-stage functionalization
Kinase panel selectivity and SAR expansion
Chemical probe synthesis
Defined purity and unique identifiers
Target engagement reproducibility
Process development and scale-up
High predicted thermal stability
Reaction condition robustness and scalability

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